molecular formula C9H14O B14479786 1-Allyl-2-cyclohexen-1-ol CAS No. 65995-76-8

1-Allyl-2-cyclohexen-1-ol

Cat. No.: B14479786
CAS No.: 65995-76-8
M. Wt: 138.21 g/mol
InChI Key: UVKHQVZAPOEZQO-UHFFFAOYSA-N
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Description

1-Allyl-2-cyclohexen-1-ol is an organic compound with the molecular formula C9H14O It is a cyclohexene derivative with an allyl group and a hydroxyl group attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Allyl-2-cyclohexen-1-ol can be synthesized through several methods. One common approach involves the allylation of 2-cyclohexen-1-ol. This reaction typically uses allyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-Allyl-2-cyclohexen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: 2-cyclohexen-1-one and other ketones.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted cyclohexene derivatives.

Scientific Research Applications

1-Allyl-2-cyclohexen-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-allyl-2-cyclohexen-1-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the allyl group can undergo addition reactions. These interactions can affect the compound’s reactivity and its role in chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

    2-Cyclohexen-1-ol: Similar structure but lacks the allyl group.

    2-Cyclohexen-1-one: An oxidized form of 1-allyl-2-cyclohexen-1-ol.

    Cyclohexanol: A fully saturated analog.

Uniqueness

This compound is unique due to the presence of both an allyl group and a hydroxyl group on the cyclohexene ring.

Properties

CAS No.

65995-76-8

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

1-prop-2-enylcyclohex-2-en-1-ol

InChI

InChI=1S/C9H14O/c1-2-6-9(10)7-4-3-5-8-9/h2,4,7,10H,1,3,5-6,8H2

InChI Key

UVKHQVZAPOEZQO-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(CCCC=C1)O

Origin of Product

United States

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